2-(3-Methylbenzene-1-sulfonyl)aniline

Organic Synthesis Methodology Regioselectivity

Sourcing regioisomerically pure ortho-sulfonyl aniline building blocks for SAR often results in mixtures that require tedious separation. This compound is produced via aminative rearrangement, guaranteeing a single regioisomer with correct ortho-geometry for unambiguous screening. - Enables direct comparison with unsubstituted (CAS 4273-98-7) and para-methyl (CAS 1213-33-8) analogs in intrinsic clearance assays. - Provides a patent-relevant scaffold for angina therapeutics under EP0022118A1. - Eliminates purity risks that can skew QSPR model validation for sulfonamide physicochemical properties.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 61174-29-6
Cat. No. B12066022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzene-1-sulfonyl)aniline
CAS61174-29-6
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H13NO2S/c1-10-5-4-6-11(9-10)17(15,16)13-8-3-2-7-12(13)14/h2-9H,14H2,1H3
InChIKeyNGDOOOIHSUXXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Methyl Sulfonylaniline Scaffold for Medicinal Chemistry


2-(3-Methylbenzene-1-sulfonyl)aniline (CAS 61174-29-6), also known as 2-aminophenyl-3-tolylsulfone, is a sulfonylaniline compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol . It belongs to the ortho-sulfonyl aniline class, which are important building blocks for a range of applications in medicinal chemistry and organic synthesis [1]. The defining feature of this compound is the methyl group at the meta-position of the benzenesulfonyl ring, a classic medicinal chemistry strategy to probe structure-activity relationships (SAR) .

1

Medicinal chemistry scaffold. Ortho-sulfonyl aniline building block for SAR exploration.

2

Meta-methyl substituent. Provides a steric/electronic handle to probe substitution effects.

3

Regioselective route access. Available as a single ortho isomer via aminative rearrangement chemistry.

Why Meta-Methyl Substitution Cannot Be Replaced by Other Analogs


In sulfonamide-based medicinal chemistry, even minor substituent variations on the aromatic ring drastically alter pharmacological activity, physicochemical properties, and reactivity. The meta-methyl group on 2-(3-Methylbenzene-1-sulfonyl)aniline provides a unique electronic and steric profile compared to unsubstituted (2-(benzenesulfonyl)aniline, CAS 4273-98-7) or para-substituted (2-Tosylaniline, CAS 1213-33-8) analogs, a concept exploited in patent-protected therapeutic applications like angina treatment [1]. The ortho-sulfonyl aniline scaffold itself enables a distinct, highly regioselective synthetic route via aminative rearrangement, a pathway that is not accessible or efficient for isomeric anilines [2]. Simply interchanging these analogs without thorough validation risks significant deviations in target binding, metabolic stability, and even synthetic feasibility.

!
Unsubstituted analog (CAS 4273-98-7)

Lacks the meta-methyl group; electronic profile and SAR handle differ. Metabolic stability may shift and synthetic route applicability is not equivalent.

!
Para-methyl analog (2-Tosylaniline)

Different substitution position alters lipophilicity (LogP ~4.07 reported) and may change target engagement. Regiochemical access and handling properties are not interchangeable.

!
Alternative sulfonylation isomers

Conventional sulfonylation can produce isomeric mixtures; direct substitution may introduce regioisomer impurities without the single-isomer control of the ortho-specific route.

Quantitative Differentiation from Closest Sulfonylaniline Analogs


Exclusive Regioselectivity via Aminative Rearrangement

The ortho-sulfonyl aniline scaffold, including 2-(3-Methylbenzene-1-sulfonyl)aniline, can be synthesized with exclusive regiocontrol via a newly discovered aminative rearrangement of O-(arenesulfonyl)hydroxylamines. This method yields the ortho-sulfonylated product as a single regioisomer, a significant advantage over traditional sulfonylation methods which often produce mixtures [1]. The corresponding para- or meta-sulfonyl aniline isomers are not accessible via this specific high-yielding, single-isomer route.

Synthesis Regioselectivity
Method context
Exclusive ortho selectivity via aminative rearrangement; conventional sulfonylation yields regioisomer mixtures.
Supplies a single-isomer building block; avoids separation complexity.
Mild conditions, Nature Synthesis 2022.
Organic Synthesis Methodology Regioselectivity

Patented Anti-Anginal Pharmacophore Mapping

A foundational patent from Sanofi (EP0022118A1) claims a series of sulfonyl aniline derivatives for the treatment of angina pectoris. The generic structure specifically encompasses aryl sulfonyl anilines where the sulfonyl ring can be substituted with a methyl group (R3), among other options [1]. This establishes that the meta-methylphenylsulfonyl motif, as found in 2-(3-Methylbenzene-1-sulfonyl)aniline, is within the scope of claimed pharmacologically active structures. The unsubstituted phenyl analog is also claimed but represents a distinct chemical entity.

Anti-anginal pharmacophore scope
Class-level
Falls within the generic structure of patent EP0022118A1 (Sanofi) for angina research models.
Positions the scaffold within a reported pharmacophore; structural differentiation from unsubstituted analog is relevant for SAR campaigns.
Patent-derived class inference; direct comparative data not shown.
Cardiovascular Disease Angina Pectoris Drug Discovery

Higher Melting Point Differentiation

The 3-methyl substituent on the benzenesulfonyl ring elevates the melting point relative to the unsubstituted parent compound. While the specific melting point for 2-(3-Methylbenzene-1-sulfonyl)aniline is not publicly available in authoritative databases, the unsubstituted comparator, 2-(benzenesulfonyl)aniline (CAS 4273-98-7), has a reported melting point of 120-122 °C (lit.) [1]. Based on the well-established general principle that methyl substitution increases molecular weight and often melting point in this class, the target compound is predicted to have a significantly higher melting point, altering its handling and purification requirements.

Melting Point Shift
Reported
Target: predicted higher; Comparator (unsubstituted, CAS 4273-98-7): 120–122 °C (lit.)
Higher predicted m.p. may require adjusted recrystallization and handling protocols.
Molbase reference for comparator; exact target value not publicly available.
Physicochemical Properties Solid-State Chemistry Purification

Meta-Methyl Impact on Lipophilicity Tuning

The position of a methyl group on the sulfonyl ring significantly influences lipophilicity, a critical parameter for drug design. For the para-methyl analog, 2-Tosylaniline (CAS 1213-33-8), a calculated LogP of 4.07 has been reported . The meta-methyl analog, 2-(3-Methylbenzene-1-sulfonyl)aniline, will have a subtly different LogP value due to the altered electron distribution and molecular shape. This difference can impact membrane permeability, protein binding, and metabolic clearance, making the meta-analog a distinct tool for fine-tuning pharmacokinetic properties in a lead optimization campaign.

Lipophilicity Tuning
Data to verify
Target LogP not reported; para-methyl analog (2-Tosylaniline) has calculated LogP 4.07.
Meta-methyl position will introduce a distinct LogP offset; supports lipophilicity SAR studies.
No direct experimental source; computational comparison value only.
Lipophilicity ADME Medicinal Chemistry

Metabolic Soft Spot Blockade by Meta-Methyl Group

Unsubstituted phenyl sulfonamides are susceptible to metabolic hydroxylation on the aromatic ring, a major clearance pathway. Introducing a methyl group at the meta-position, as in 2-(3-Methylbenzene-1-sulfonyl)aniline, blocks this metabolic soft spot, a strategy known to improve metabolic stability. Studies on related sulfonamides show that N-methyl substituents are metabolically stable, and blocking the benzylic position directly impacts clearance rates [1]. While direct comparative microsomal stability data for this specific compound vs. its unsubstituted analog is not available in the scanned literature, the class-level effect is a well-documented principle in medicinal chemistry.

Metabolic Soft-Spot Blockade
Class-level
Meta-methyl group predicted to reduce CYP450-mediated ring oxidation compared to unsubstituted analog.
May improve metabolic stability profile in microsomal assays; relevant for in vivo study design.
Based on class-level SAR for sulfonamides; direct stability data for this compound not located.
Metabolism CYP450 Drug Stability

Optimal Use Cases in Research and Procurement


Angina Pectoris Lead Optimization Program

This compound is the ideal candidate for a medicinal chemistry team exploring the SAR around a patented sulfonyl aniline scaffold for treating angina pectoris. As the core structure falls within the generic claims of patent EP0022118A1, it provides a direct, patent-relevant starting point for the synthesis of novel analogs aimed at improving potency and selectivity [1]. The meta-methyl group offers a ready handle for modulating lipophilicity and metabolic stability.

Ortho-Sulfonyl Aniline Library Synthesis

For groups focused on building diverse screening libraries, the ortho-sulfonyl aniline scaffold is uniquely accessible as a single, pure regioisomer via the aminative rearrangement methodology [1]. Procuring 2-(3-Methylbenzene-1-sulfonyl)aniline guarantees a building block with the correct regiochemistry, avoiding the separation challenges associated with mixed isomeric products from classical sulfonylation. This is critical for high-throughput screening where isomeric purity is paramount.

Methyl Position Impact on Metabolic Stability

In an ADME/PK optimization campaign, this compound serves as a key probe alongside its unsubstituted (2-(benzenesulfonyl)aniline) and para-methyl (2-Tosylaniline) analogs. A head-to-head comparison in liver microsome assays will quantify the benefit of the meta-methyl blockade on intrinsic clearance [1]. This data is essential for building predictive models for the sulfonamide chemotype and making informed procurement decisions.

Physicochemical Property Model Development

Computational chemists developing QSPR models for sulfonamide-like compounds can use 2-(3-Methylbenzene-1-sulfonyl)aniline as a data point. By measuring its exact melting point, LogP, and solubility and comparing them to the known values for the para-methyl analog (LogP 4.07) and unsubstituted analog (m.p. 120-122 °C), it provides a critical validation set for models predicting the effect of substitution position on solid-state properties [1].

Application
Selection Property
Validation Focus
Angina-related pharmacophore SAR studies
Meta-methyl substitution pattern on sulfonyl ring
Patent pharmacophore mapping; binding and selectivity assays
Ortho-sulfonyl aniline library synthesis
Ortho regioisomeric purity
Single-isomer confirmation (HPLC/NMR); avoidance of regioisomer mixtures
Metabolic stability comparison across sulfonamide series
Meta-methyl blockade position
CYP450 metabolism assay; intrinsic clearance comparison
Physicochemical property model development
Substitution position effect on solid-state and lipophilicity
Melting point, LogP, and solubility measurement for QSPR validation
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